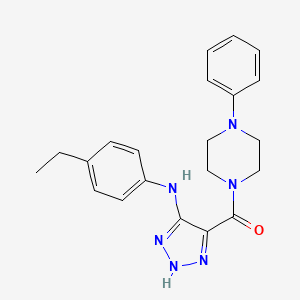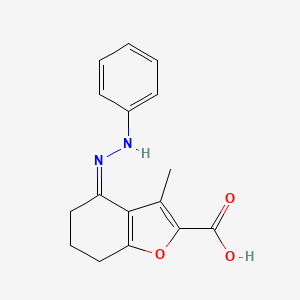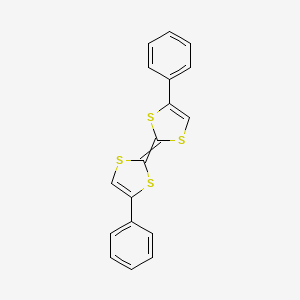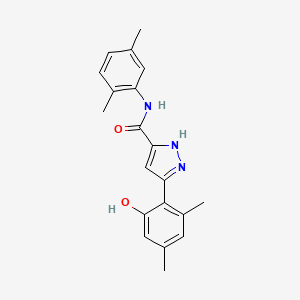![molecular formula C16H14O4 B14096054 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyran ring fused to a chromene ring, with methyl and propyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions to form the desired pyranochromene structure . The reaction conditions often include the use of catalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, to facilitate the reaction and improve yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of reusable solid acid nanocatalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a potential anticancer agent, with studies demonstrating its activity against several human cancer cell lines . Additionally, the compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and disrupting key signaling pathways involved in cancer progression . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include other pyranochromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness: The uniqueness of this compound lies in its specific substituents and the resulting biological activity. The presence of the methyl and propyl groups at specific positions in the molecule may contribute to its distinct reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
10-methyl-4-propylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C16H14O4/c1-3-4-10-7-14(18)20-16-9(2)15-12(8-11(10)16)13(17)5-6-19-15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
WFKXWVIKXMDMFI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095992.png)
![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)

![Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B14096019.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096037.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096039.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096042.png)
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B14096057.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B14096065.png)
